molecular formula C12H16LiN3O4 B13625989 lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B13625989
M. Wt: 273.2 g/mol
InChI Key: KWZIMGHKIUERTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a complex organic compound with a lithium ion. This compound is characterized by its unique structure, which includes an imidazo[4,5-c]pyridine core and a tert-butoxycarbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves multiple steps. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the tert-butoxycarbonyl group. The final step involves the addition of the lithium ion to form the desired compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is unique due to its specific structure, which imparts distinct chemical properties. Its imidazo[4,5-c]pyridine core and tert-butoxycarbonyl group make it a valuable compound for various research applications. Compared to similar compounds, it offers unique reactivity and potential biological activities .

Properties

Molecular Formula

C12H16LiN3O4

Molecular Weight

273.2 g/mol

IUPAC Name

lithium;5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate

InChI

InChI=1S/C12H17N3O4.Li/c1-12(2,3)19-11(18)15-5-4-7-8(14-6-13-7)9(15)10(16)17;/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17);/q;+1/p-1

InChI Key

KWZIMGHKIUERTQ-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)[O-])N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.